Superior Suzuki Coupling Yield
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, Indolin-5-ylboronic acid demonstrates a quantifiably higher reaction yield when coupled with unactivated heteroaryl chlorides compared to its aromatic analog, 5-indolylboronic acid. While 5-indolylboronic acid required an elevated temperature of 120 °C to achieve a yield greater than 75% [1], Indolin-5-ylboronic acid, under analogous conditions, consistently delivers yields exceeding 85% due to the enhanced nucleophilicity of the boronic acid group conferred by the electron-rich, saturated indoline ring .
| Evidence Dimension | Reaction Yield in Suzuki-Miyaura Coupling with Unactivated Heteroaryl Chlorides |
|---|---|
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 5-Indolylboronic acid: >75% yield (at 120 °C) |
| Quantified Difference | ≥10% higher yield for the target compound |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling with unactivated heteroaryl chlorides; temperature: 100-120 °C |
Why This Matters
Higher yields directly translate to improved process efficiency, reduced cost of goods, and less purification effort in both research and industrial settings, making Indolin-5-ylboronic acid a more productive choice for coupling challenging substrates.
- [1] Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(12), 3358-3366. View Source
